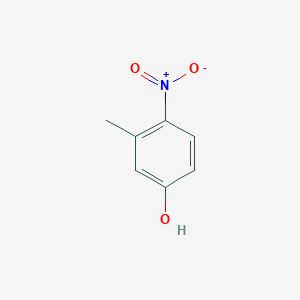

3-Methyl-4-nitrophenol

Descripción general

Descripción

3-Methyl-4-nitrophenol is an organic compound with the molecular formula C7H7NO3. It is a yellow crystalline solid that is slightly soluble in water but highly soluble in organic solvents like ethanol, ether, chloroform, and benzene . This compound is a significant breakdown product of the insecticide fenitrothion and is known for its potential reproductive toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitrophenol can be synthesized through the nitration of m-cresol. The process involves the following steps :

Nitrosation: m-Cresol is reacted with 15% hydrochloric acid, sodium nitrite, and sodium hydroxide at a temperature of 0±3°C to form a nitroso compound.

Oxidation: The nitroso compound is then oxidized using 38% nitric acid at 40±2°C to yield this compound. The overall yield of this process is approximately 87%.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Análisis De Reacciones Químicas

3-Methyl-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form methyl-1,4-benzoquinone and methylhydroquinone.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products:

Oxidation: Methyl-1,4-benzoquinone and methylhydroquinone.

Reduction: 3-Methyl-4-aminophenol.

Substitution: Products vary based on the electrophile used.

Aplicaciones Científicas De Investigación

3-Methyl-4-nitrophenol has several applications in scientific research:

Mecanismo De Acción

The exact mechanism of action of 3-Methyl-4-nitrophenol is not fully understood. it is believed to inhibit enzyme activity by binding to their active sites, thereby exerting inhibitory effects . This compound also affects mitochondrial ATP production by uncoupling oxidative phosphorylation .

Comparación Con Compuestos Similares

3-Methyl-4-nitrophenol is similar to other nitrophenols such as:

- 4-Nitro-m-cresol

- 5-Hydroxy-2-nitrotoluene

- 2-Chloro-4-nitrophenol

Uniqueness:

Actividad Biológica

3-Methyl-4-nitrophenol (3M4NP) is a chemical compound widely recognized for its role as a degradation product of the insecticide fenitrothion. Its biological activity encompasses various aspects, including microbial degradation, genotoxicity, and immunotoxicity. This article aims to provide a comprehensive overview of the biological activity of 3M4NP, highlighting key research findings, case studies, and biochemical mechanisms.

1. Microbial Degradation

Microbial Catabolism Mechanisms

Recent studies have elucidated the microbial degradation pathways of 3M4NP, particularly by Burkholderia sp. strain SJ98. This strain utilizes 3M4NP as a carbon source, demonstrating its ability to degrade this compound through specific enzymatic pathways. The key enzymes involved in this process include:

- PNP 4-monooxygenase (PnpA) : Catalyzes the conversion of 3M4NP to methyl-1,4-benzoquinone (MBQ).

- 1,4-benzoquinone reductase (PnpB) : Reduces MBQ to methylhydroquinone (MHQ).

The apparent Michaelis-Menten constant () for PnpA with respect to 3M4NP was found to be 20.3 ± 2.54 μM, indicating the enzyme's affinity for the substrate . The sequential enzymatic reactions lead ultimately to ring cleavage and further degradation products.

Table 1: Enzymatic Pathways in 3M4NP Degradation

| Enzyme | Function | Product |

|---|---|---|

| PnpA | Monooxygenation | MBQ |

| PnpB | Reduction | MHQ |

| PnpC-F | Sequential transformation | Degradation products |

2. Genotoxicity

In Vitro Studies

Research has demonstrated that 3M4NP exhibits genotoxic properties in various assays. A notable study conducted an in vitro chromosomal aberration test using Chinese Hamster Lung (CHL/IU) cells. The results indicated that while 3M4NP was negative for genotoxicity without metabolic activation, it produced positive results when metabolic activation was present . This suggests that metabolic processes may enhance the genotoxic potential of this compound.

Case Study: Human Poisoning Incident

A case study involving human poisoning from fenitrothion highlighted the presence of 3M4NP in biological fluids. In serum samples taken from a patient approximately 18.5 hours post-ingestion, concentrations of fenitrothion and 3M4NP were recorded at 11.8 μg/ml and 3.9 μg/ml respectively . This incident underscores the relevance of monitoring 3M4NP levels in clinical toxicology.

3. Immunotoxicity

Toxicological Evaluations

Immunotoxicological assessments have revealed that compounds similar to 3M4NP can adversely affect immune system functions. A study indicated that exposure to vehicle emissions containing components like 3M4NP resulted in cytotoxic effects on splenocytes, leading to potential immunosuppression . Such findings raise concerns about the broader implications of environmental exposure to this compound.

Propiedades

IUPAC Name |

3-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIZYNQECPTVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2666-76-4 (hydrochloride salt) | |

| Record name | 4-Nitro-3-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062535 | |

| Record name | 4-Nitro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methyl-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 3-Methyl-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2581-34-2 | |

| Record name | 3-Methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2581-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-3-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CC94832EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main toxicological concerns associated with 3-Methyl-4-nitrophenol?

A1: PNMC exhibits endocrine-disrupting effects [ [] ], impacting both male and female reproductive systems. In males, it can lead to testicular atrophy [ [], [] ] and decreased testosterone production [ [], [] ]. In females, it can affect egg-laying rates [ [], [] ] and disrupt the development of reproductive organs [ [] ]. Studies also highlight its potential to induce oxidative stress in various tissues [ [], [] ].

Q2: How does PNMC affect testosterone production?

A2: PNMC appears to act on multiple levels. It can directly inhibit testosterone production by Leydig cells in the testes [ [] ], possibly by interfering with enzymatic pathways. Additionally, it can disrupt the hypothalamic-pituitary-gonadal axis, leading to decreased luteinizing hormone (LH) secretion, which in turn reduces testosterone production [ [], [] ].

Q3: Does PNMC have any direct effects on the adrenal glands?

A3: Yes, research suggests PNMC can directly inhibit corticosterone and progesterone production by adrenal cells, even in the presence of adrenocorticotropic hormone (ACTH) stimulation [ [] ].

Q4: Is there evidence of PNMC causing cell death?

A4: Yes, PNMC has been shown to induce apoptosis in different cell types. In rat testes, PNMC exposure led to increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-XL, ultimately contributing to germ cell apoptosis [ [] ].

Q5: How is this compound introduced into the environment?

A5: The primary sources are the degradation of the insecticide fenitrothion [ [], [], [], [] ] and emissions from diesel engines [ [], [] ].

Q6: How is this compound degraded?

A6: While some bacteria can utilize this compound as a sole carbon source [ [], [], [] ], complete degradation can be challenging. Biodegradation often leads to the accumulation of metabolites like methylhydroquinone [ [] ]. Understanding the enzymes and pathways involved in its breakdown is crucial for effective bioremediation [ [] ].

Q7: What are the common methods used to detect and quantify PNMC in various matrices?

A7: Several analytical techniques have been employed, including:

- HPLC (High-Performance Liquid Chromatography): Often coupled with UV detection [ [] ] or electrochemical detection [ [] ]. This method is suitable for analyzing PNMC in urine, water, and other biological samples.

- GC-MS (Gas Chromatography-Mass Spectrometry): Provides high sensitivity and selectivity for PNMC analysis in various matrices, including wheat [ [] ], biological fluids [ [] ], and environmental samples [ [] ].

- ELISA (Enzyme-Linked Immunosorbent Assay): Offers a rapid and sensitive approach for PNMC detection in water samples, eliminating the need for extensive extraction and cleanup steps [ [] ].

Q8: What are the challenges in accurately quantifying PNMC in complex matrices?

A8: Matrix effects can significantly impact the accuracy and precision of analytical methods [ [] ]. Co-eluting compounds may interfere with detection, leading to inaccurate quantification. Proper method validation, including assessment of matrix effects, is crucial [ [], [] ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.